2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine
Description
Properties
IUPAC Name |
2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-18(20)13-7-6-12(17-9-3-4-10-17)11-14(13)21-15-5-1-2-8-16-15/h1-2,5-8,11H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXAZDVJGKYLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of a pyrrolidine ring through nucleophilic substitution. The final step often involves the formation of the sulfanyl linkage under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is designed to ensure high efficiency and safety, with stringent control over reaction parameters to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the pyrrolidine ring.
Scientific Research Applications
2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidine ring may enhance binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its nitrophenyl-pyrrolidine-pyridine-sulfanyl architecture. Key comparisons with analogs include:
- Nitro Group vs.
- Pyrrolidine vs.
Physicochemical Properties
Data from synthesis studies () highlight trends:
- The target compound’s moderate LogP balances solubility and membrane permeability, whereas trifluoromethyl derivatives () exhibit higher lipophilicity, favoring blood-brain barrier penetration.
- Melting Points : Nitro-containing compounds (target, ) generally have higher melting points due to strong intermolecular dipole interactions.
Biological Activity
The compound 2-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine is a member of the nitro-substituted pyridine family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 305.36 g/mol. The compound features a nitro group, a pyrrolidine ring, and a sulfanyl moiety, which contribute to its biological properties.
Antimicrobial Properties
Research indicates that derivatives of nitro-substituted compounds often exhibit antimicrobial activity. For instance, studies on related compounds have shown significant activity against various bacterial strains and protozoan parasites. The mechanism of action typically involves the disruption of microbial cell integrity or interference with metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective effects. These effects are often attributed to their ability to modulate nitric oxide (NO) production and reduce neuroinflammation, which are critical factors in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Nitro Group : Enhances electron-withdrawing properties, increasing reactivity towards biological targets.
- Pyrrolidine Ring : Contributes to the compound's ability to cross biological membranes, enhancing bioavailability.
- Sulfanyl Moiety : Plays a role in the compound's interaction with thiol-containing biomolecules, potentially influencing its pharmacodynamics.
Case Studies
- Antimicrobial Activity Against Trichomonas vaginalis : A study demonstrated that similar nitro derivatives exhibited potent trichomonacidal activity at concentrations as low as 10 µg/mL. This suggests that this compound could have comparable efficacy against this pathogen .
- Anticancer Evaluation : In vitro testing revealed that certain derivatives showed significant cytotoxicity against various cancer cell lines (e.g., TK-10 and HT-29). The observed IC50 values ranged from 5 to 15 µM, indicating promising potential for further development .
- Neuroprotective Studies : Compounds structurally related to this compound were tested for neuroprotective effects in models of oxidative stress-induced neuronal damage. Results indicated a reduction in cell death markers when treated with these compounds .
Q & A
Q. What are the optimal synthetic routes for 2-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}pyridine?
The compound can be synthesized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A validated protocol involves reacting 2-nitro-5-(pyrrolidin-1-yl)benzenethiol with 2-chloropyridine derivatives under reflux conditions using pyridine as a base and zeolite (Y-H) as a catalyst to enhance regioselectivity . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can the purity and structural integrity of this compound be confirmed?
Characterization requires a multi-technique approach:
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D-COSY) to confirm the sulfanyl linkage and nitro group positioning.
- X-ray crystallography (using SHELX programs for refinement ) to resolve ambiguities in bond angles and torsional strain.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the nitro group and sulfanyl bridge, identifying potential nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) can simulate binding affinities, prioritizing in vitro assays .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values across studies may arise from:
- Solvent effects : Compare activity in polar (DMSO) vs. nonpolar (THF) solvents.
- Conformational analysis : Use Cremer-Pople puckering coordinates to assess how ring puckering in the pyrrolidine moiety alters bioactivity.
- Batch variability : Implement orthogonal analytical methods (e.g., HPLC-UV and LC-MS) to verify compound stability under assay conditions .
Q. How does the nitro group influence photostability in material science applications?
Time-dependent density functional theory (TD-DFT) predicts electronic transitions, while experimental UV-Vis spectroscopy tracks degradation under controlled light exposure. The nitro group’s electron-withdrawing nature accelerates photodegradation, necessitating stabilization via co-crystallization with UV-absorbing additives .
Methodological Challenges
Q. What experimental designs mitigate crystallographic disorder in this compound?
- Low-temperature data collection (100 K) reduces thermal motion artifacts.
- Twinning analysis (SHELXL TWIN commands ) resolves overlapping reflections.
- Hirshfeld surface analysis identifies weak intermolecular interactions (e.g., C–H···O) that stabilize the crystal lattice .
Q. How can structure-activity relationships (SAR) be optimized for antiproliferative activity?
- Bioisosteric replacement : Substitute the nitro group with a cyano or trifluoromethyl group to modulate electron density.
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enhance target degradation.
- In vivo pharmacokinetics : Assess metabolic stability using liver microsome assays and adjust logP via substituent modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
